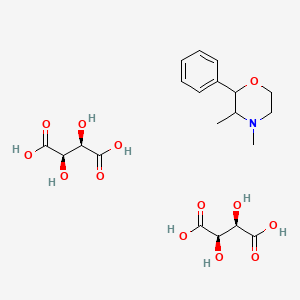
Ceceline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceceline is a harmala alkaloid.
Scientific Research Applications
Local Charter Studies
- Local Juridical Orderings in Spain : A project coordinated by CECEL in 2003 focused on studying the “corpus” of local charters and related archives in Spain. This represents a historical and legal research application rather than a direct scientific investigation related to Ceceline (Sánchez, 2008).
Research in Science and Technology
- Compilation Flow for HPC Kernels : A study on REDEFINE architecture, involving compute elements (CEs) and their applications in high-performance computing, although not directly related to Ceceline, demonstrates the scientific investigation in computational technology and architecture (Madhu et al., 2015).
- Applications in Separation Science : Research on Capillary Electro-Chromatography (CEC) involving biochemical and pharmaceutical studies, food analysis, and environmental and forensic analysis, provides an example of scientific research applications in analytical chemistry, which might be indirectly relevant (Huo & Kok, 2008).
Biomedical and Environmental Applications
- Nanocellulose in Biomedicine : Nanocellulose, a material extracted from native cellulose, is gaining attention in biomedicine due to its physical properties, surface chemistry, and biocompatibility. Its applications in tissue regeneration, drug delivery, and as bioscaffolds highlight the potential overlap with biomedical applications possibly relevant to Ceceline (Lin & Dufresne, 2014).
- Removal of Dyes Using Natural Materials : A study on the use of Casuarina equisetifolia needles as an adsorbent for dye removal from aqueous solutions. This research in environmental science might offer insights into the application of natural materials in pollution control, potentially intersecting with areas of interest in Ceceline research (Kooh et al., 2016).
properties
CAS RN |
76525-09-2 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol |
InChI |
InChI=1S/C19H16N2O2/c1-23-14-6-7-17-16(11-14)15-8-9-20-18(19(15)21-17)10-12-2-4-13(22)5-3-12/h2-9,11,21-22H,10H2,1H3 |
InChI Key |
BHOQLEQHXKFSAO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CN=C3CC4=CC=C(C=C4)O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CN=C3CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-[4-(2-methylpropoxy)benzyl]-2-(4-nitrobenzylidene)hydrazinecarbothioamide](/img/structure/B1236755.png)
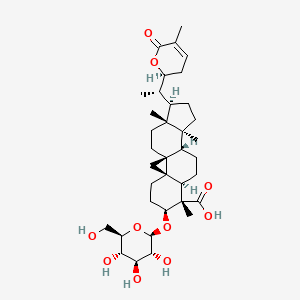

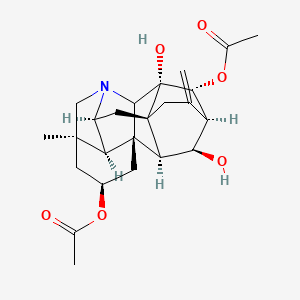
![(3R-cis)-6-methoxy-4-[3-(3-vinyl-4-piperidyl)propyl]quinoline monohydrochloride](/img/structure/B1236760.png)
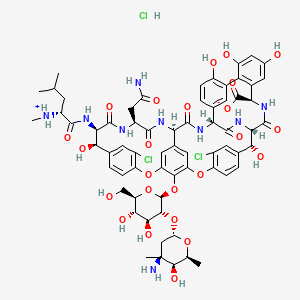
![(E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide](/img/structure/B1236763.png)
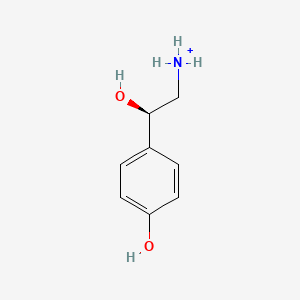
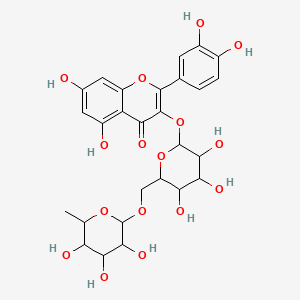
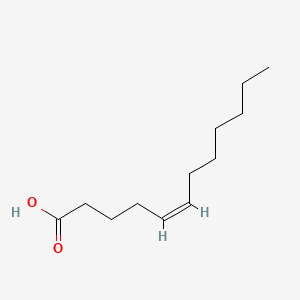
![4',6-Dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one](/img/structure/B1236771.png)
![6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1236772.png)
